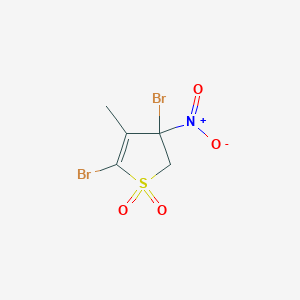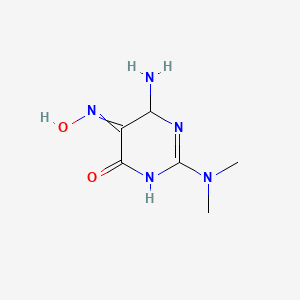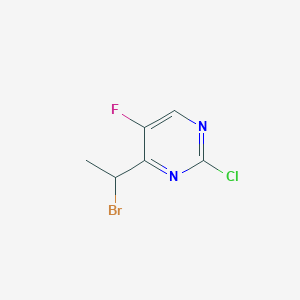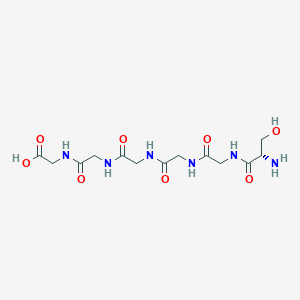![molecular formula C2O6Si B14250202 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione CAS No. 210893-37-1](/img/structure/B14250202.png)
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetraoxa-4-silaspiro[33]heptane-2,6-dione is a chemical compound with the molecular formula C2O6Si It is a silicon-containing compound that features a unique spirocyclic structure, which includes four oxygen atoms and one silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione typically involves the reaction of silicon-containing precursors with carbonyl compounds under controlled conditions. One common method involves the reaction of silicon tetrachloride with ethylene glycol in the presence of a base, followed by oxidation to form the desired spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds.
科学的研究の応用
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the development of advanced materials, including coatings and polymers with unique properties.
作用機序
The mechanism by which 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane: Lacks the dione functionality, resulting in different chemical properties.
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-diol: Contains hydroxyl groups instead of carbonyl groups, leading to different reactivity.
Silicon Carbonate: A related compound with a different structural arrangement and chemical behavior.
Uniqueness
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione is unique due to its spirocyclic structure and the presence of both silicon and oxygen atoms in the ring system. This combination of features imparts distinctive chemical properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
210893-37-1 |
|---|---|
分子式 |
C2O6Si |
分子量 |
148.10 g/mol |
IUPAC名 |
1,3,5,7-tetraoxa-4-silaspiro[3.3]heptane-2,6-dione |
InChI |
InChI=1S/C2O6Si/c3-1-5-9(6-1)7-2(4)8-9 |
InChIキー |
POFFJVRXOKDESI-UHFFFAOYSA-N |
正規SMILES |
C1(=O)O[Si]2(O1)OC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)

![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)

![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)

